molecular formula C30H29N3O6S B11985857 ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11985857
M. Wt: 559.6 g/mol
InChI Key: YCFBFVFOVVQBTA-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the indole core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.

    Introduction of the thiazolo[3,2-a]pyrimidine ring: This step involves cyclization reactions that form the thiazolo[3,2-a]pyrimidine ring system.

    Functional group modifications: Various functional groups, such as the acetyloxy and carboxylate groups, are introduced through esterification, acylation, and other organic transformations.

    Final assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Reaction conditions: Optimization of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate signaling pathways: Affect cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-5-[4-(hydroxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-[4-(methoxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The unique combination of functional groups and the specific configuration of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate distinguishes it from similar compounds

Properties

Molecular Formula

C30H29N3O6S

Molecular Weight

559.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H29N3O6S/c1-5-7-16-32-22-11-9-8-10-21(22)24(27(32)35)26-28(36)33-25(19-12-14-20(15-13-19)39-18(4)34)23(29(37)38-6-2)17(3)31-30(33)40-26/h8-15,25H,5-7,16H2,1-4H3/b26-24-

InChI Key

YCFBFVFOVVQBTA-LCUIJRPUSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.